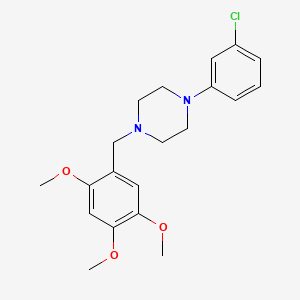
1-benzyl-4-(2,4-dimethylbenzyl)piperazine
Übersicht
Beschreibung
1-benzyl-4-(2,4-dimethylbenzyl)piperazine, also known as BDMP, is a piperazine derivative that has gained attention in scientific research due to its potential therapeutic properties. BDMP has been found to exhibit affinity for various receptors in the brain, including dopamine, serotonin, and adrenergic receptors.
Wirkmechanismus
The exact mechanism of action of 1-benzyl-4-(2,4-dimethylbenzyl)piperazine is not fully understood, but it is believed to modulate the activity of various neurotransmitters in the brain. 1-benzyl-4-(2,4-dimethylbenzyl)piperazine has been found to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. It has also been found to block the reuptake of these neurotransmitters, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
1-benzyl-4-(2,4-dimethylbenzyl)piperazine has been found to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. 1-benzyl-4-(2,4-dimethylbenzyl)piperazine has also been found to block the reuptake of these neurotransmitters, which may contribute to its analgesic effects. Additionally, 1-benzyl-4-(2,4-dimethylbenzyl)piperazine has been found to increase the release of norepinephrine, which may contribute to its cognitive enhancing effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-benzyl-4-(2,4-dimethylbenzyl)piperazine in lab experiments is its high affinity for multiple receptors in the brain, which may allow for a more comprehensive understanding of its mechanism of action. Additionally, 1-benzyl-4-(2,4-dimethylbenzyl)piperazine has been found to exhibit a relatively low toxicity profile, which may make it a safer alternative to other psychoactive compounds. One limitation of using 1-benzyl-4-(2,4-dimethylbenzyl)piperazine in lab experiments is its limited availability, which may make it difficult to obtain for certain studies. Additionally, the lack of human clinical trials may limit the translation of findings from animal studies to human populations.
Zukünftige Richtungen
There are several potential future directions for research on 1-benzyl-4-(2,4-dimethylbenzyl)piperazine. One area of interest is its potential as a treatment for drug addiction, particularly for stimulant drugs such as cocaine and methamphetamine. Additionally, further research is needed to fully understand the mechanism of action of 1-benzyl-4-(2,4-dimethylbenzyl)piperazine and its potential therapeutic applications. Finally, more human clinical trials are needed to determine the safety and efficacy of 1-benzyl-4-(2,4-dimethylbenzyl)piperazine in treating various conditions.
Wissenschaftliche Forschungsanwendungen
1-benzyl-4-(2,4-dimethylbenzyl)piperazine has been studied for its potential therapeutic properties, including its use as an antidepressant, anxiolytic, and analgesic. It has also been studied for its potential as a treatment for drug addiction and as a cognitive enhancer. 1-benzyl-4-(2,4-dimethylbenzyl)piperazine has been found to exhibit affinity for multiple receptors in the brain, including dopamine, serotonin, and adrenergic receptors, which may contribute to its therapeutic effects.
Eigenschaften
IUPAC Name |
1-benzyl-4-[(2,4-dimethylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-17-8-9-20(18(2)14-17)16-22-12-10-21(11-13-22)15-19-6-4-3-5-7-19/h3-9,14H,10-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRCSRXSRKWLCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(5-bromo-2-thienyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B3742717.png)


![4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B3742745.png)


![1-(4-chlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742771.png)
![2,6-di-tert-butyl-4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B3742777.png)